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molecular formula C7H5NO2 B093048 3,4-Dihydroxybenzonitrile CAS No. 17345-61-8

3,4-Dihydroxybenzonitrile

Cat. No. B093048
M. Wt: 135.12 g/mol
InChI Key: NUWHYWYSMAPBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790977B2

Procedure details

To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser, 3-methoxy-4-hydroxybenzonitrile 2a (70.7 g, 0.47 mole), lithium bromide (81.3 g, 0.94 mole), and N,N′-dimethylformamide (220 mL) were added successively at 25° C., followed by heating in an oil bath at 180° C. for 10 hours. The reaction mixture was allowed to cool to 85° C. Water (285 mL) was then added, and upon cooling to 25° C., and treatment with concentrated hydrochloric acid proceed. The resulting mixture was extracted with ethyl acetate (300 mL×2). The extract was concentrated under reduced pressure to give a pale brown solid. Water (430 mL) was added and the mixture was then heated till the mixture became homogeneous. After the reaction mixture was cooled down to approximately 40° C., 3,4-Dihydroxybenzonitrile was precipitated out and the reaction mixture was further cooled to 10° C. so as to ensure complete precipitation. The resulting solid was isolated by filtration and dried under reduced pressure. 3,4-Dihydroxybenzonitrile (42.5 g) was obtained as a white solid with a yield of 67% and a purity of greater than 99% as indicated by HPLC analysis.
Quantity
70.7 g
Type
reactant
Reaction Step One
Quantity
81.3 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
430 mL
Type
solvent
Reaction Step Three
Name
Quantity
285 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7].[Br-].[Li+].CN(C=O)C.Cl>O>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[C:6]#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
70.7 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1O
Name
Quantity
81.3 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
220 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
430 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
285 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 4-necked 1 L round bottom flask equipped with a mechanical stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 85° C
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling to 25° C.
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (300 mL×2)
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a pale brown solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated till the mixture
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled down to approximately 40° C.
CUSTOM
Type
CUSTOM
Details
3,4-Dihydroxybenzonitrile was precipitated out
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was further cooled to 10° C. so as
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C#N)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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